Fondaparanux sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

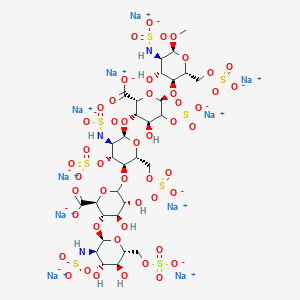

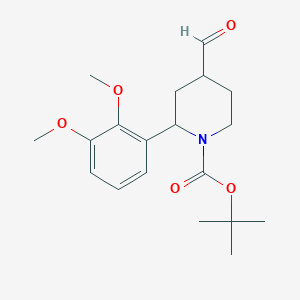

Fondaparinux sodium is a synthetic anticoagulant that is used to prevent and treat venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism . It is a selective inhibitor of factor Xa, which plays a crucial role in the blood coagulation cascade . Fondaparinux sodium is chemically related to low molecular weight heparins but has a unique pentasaccharide structure .

準備方法

Fondaparinux sodium is synthesized from chirally pure sugars (mono- and di-saccharides) through a series of coupling, deprotection, and functionalization reactions . The preparation method involves weighing the raw and auxiliary materials, dissolving them in water for injection, adjusting the pH, filtering the solution, and sterilizing it . This method ensures high purity, stability, and sterility, making it suitable for industrial production .

化学反応の分析

Fondaparinux sodium undergoes various chemical reactions, including binding with antithrombin III to inhibit factor Xa . It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions . The major product formed from its interaction with antithrombin III is the inhibition of thrombin formation, which prevents blood clotting .

科学的研究の応用

Fondaparinux sodium has a wide range of scientific research applications. It is used in the prevention and treatment of venous thromboembolic events in patients undergoing orthopedic and abdominal surgeries . It is also used in the management of acute coronary syndromes, such as unstable angina and myocardial infarction . Additionally, fondaparinux sodium has been explored for its potential use in treating vaccine-induced immune thrombotic thrombocytopenia and in pregnant women with heparin-induced thrombocytopenia .

作用機序

Fondaparinux sodium exerts its effects by selectively binding to antithrombin III, which catalyzes the inhibition of factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby interrupting the blood coagulation cascade . The high affinity binding to antithrombin III ensures that fondaparinux sodium effectively prevents thrombus formation without directly affecting thrombin .

類似化合物との比較

Fondaparinux sodium is often compared with other anticoagulants, such as rivaroxaban and apixaban . Unlike these direct oral anticoagulants, fondaparinux sodium is administered subcutaneously and has a longer half-life . It is also unique in its selective inhibition of factor Xa without affecting thrombin . Other similar compounds include enoxaparin and nadroparin, which are low molecular weight heparins . Fondaparinux sodium has been shown to reduce major bleeding and improve long-term outcomes compared to these heparins .

特性

分子式 |

C31H43N3Na10O49S8 |

|---|---|

分子量 |

1728.1 g/mol |

IUPAC名 |

decasodium;(2S,3S,4R,5R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22?,23+,24-,27+,28-,29-,30?,31-;;;;;;;;;;/m1........../s1 |

InChIキー |

XEKSTYNIJLDDAZ-ZHPLSYRHSA-D |

異性体SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2C([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)

![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)

![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13400983.png)

![4-[[6-amino-2-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13400985.png)

![[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13400996.png)

![2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B13401002.png)